Glycinamide, L-alanyl-L-leucyl-

Description

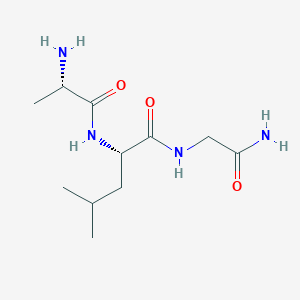

Glycinamide, L-alanyl-L-leucyl- is a dipeptide amide composed of alanine (L-alanyl) and leucine (L-leucyl) residues, with glycinamide as the terminal group. Its systematic nomenclature follows peptide amide indexing rules, where the C-terminal amino acid (leucine) is prioritized in naming . This compound belongs to a broader class of peptide derivatives with diverse biological activities, including roles in enzyme inhibition, neuropharmacology, and therapeutic applications. Its structure enables interactions with enzymes and receptors, making it a subject of interest in medicinal chemistry.

Properties

CAS No. |

325690-84-4 |

|---|---|

Molecular Formula |

C11H22N4O3 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

(2S)-N-(2-amino-2-oxoethyl)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C11H22N4O3/c1-6(2)4-8(15-10(17)7(3)12)11(18)14-5-9(13)16/h6-8H,4-5,12H2,1-3H3,(H2,13,16)(H,14,18)(H,15,17)/t7-,8-/m0/s1 |

InChI Key |

YFVZZFQMVKXLHX-YUMQZZPRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Boc Chemistry Approach

The tert-butoxycarbonyl (Boc) strategy remains a cornerstone in peptide synthesis, particularly for complex sequences requiring stringent side-chain protection. The synthesis of glycinamide, L-alanyl-L-leucyl- via Boc chemistry involves sequential coupling to a methyl benzyl hydrylamine (MBHA) resin, as exemplified in the production of vasopressin analogs.

The protocol initiates with resin activation using dichloromethane (DCM) and diisopropylethylamine (DIEA), followed by coupling of the C-terminal glycinamide residue. Subsequent amino acids—L-leucine and L-alanine—are introduced using diisopropyl carbodiimide (DIC) as the activating agent. Each coupling step is preceded by Boc deprotection with trifluoroacetic acid (TFA) in DCM (55% v/v), ensuring selective removal of the N-terminal protecting group without compromising side-chain functionalities.

Critical to this method is the final cleavage step, where hydrofluoric acid (HF) at 0°C liberates the peptide from the resin. Anisole serves as a scavenger to mitigate side reactions during acidolysis. Post-cleavage, the crude peptide undergoes extraction with 10% acetic acid and lyophilization, yielding a hygroscopic powder suitable for further purification.

Fmoc Chemistry Approach

Fluorenylmethyloxycarbonyl (Fmoc) chemistry offers a less hazardous alternative to Boc protocols, eliminating the need for HF handling. Glycinamide, L-alanyl-L-leucyl- synthesis via Fmoc chemistry typically employs a Rink amide resin, which directly generates the C-terminal amide upon cleavage.

Coupling reactions utilize hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as activators, with DIEA as the base. Fmoc deprotection is achieved through 20% piperidine in dimethylformamide (DMF), ensuring efficient removal of temporary protecting groups. A comparative study demonstrated that Fmoc-based synthesis of tripeptides achieves ≥85% crude purity, outperforming Boc methods in minimizing racemization.

Solution-Phase Synthesis

Stepwise Condensation

Traditional solution-phase synthesis remains viable for small-scale production. The process involves:

- Protecting L-leucine’s carboxyl group as a methyl ester.

- Coupling L-alanine’s amino group to L-leucine using N,N'-dicyclohexylcarbodiimide (DCC).

- Deprotecting the leucine methyl ester via saponification.

- Condensing the dipeptide with glycinamide using mixed carbonic anhydride methods.

While this approach avoids resin handling, it necessitates extensive purification after each step, often reducing overall yields to <50%.

Fragment Condensation

An optimized variant couples pre-synthesized L-alanyl-L-leucine with glycinamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method reduces epimerization risks but requires chromatographic separation of the dipeptide intermediate, increasing production costs.

Enzymatic and Microbial Production

L-Amino Acid α-Ligase (Lal)-Mediated Synthesis

Recent advances in enzymatic peptide bond formation exploit ATP-dependent ligases like Lal. Engineered Escherichia coli strains expressing Lal can catalyze the condensation of L-alanyl-L-leucine and glycinamide in a single enzymatic step. Key modifications include:

- Disruption of peptidase genes (pepA, pepB, pepD) to prevent dipeptide degradation.

- Overexpression of L-alanine dehydrogenase (Ald) to enhance substrate availability.

Fed-batch fermentation in a 5-L bioreactor achieves titers of 12.3 g/L Ala-Leu-Glycinamide, demonstrating scalability for industrial applications.

Cell-Free Systems

Cell-free protein synthesis (CFPS) platforms utilize purified Lal and Ald enzymes in vitro, circumventing cellular toxicity issues. A reaction mixture containing 50 mM ATP, 10 mM amino acids, and 5 mM MgCl₂ yields 4.8 mM tripeptide within 8 hours.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) resolves glycinamide, L-alanyl-L-leucyl- from deletion sequences and protecting group byproducts. A gradient of 0.1% TFA in water/acetonitrile (5% to 40% over 30 minutes) achieves baseline separation, with retention times between 12.7–13.2 minutes.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (MWcalc = 317.4 Da) and sequence integrity. Characteristic fragment ions include:

- m/z 175.1 ([Ala-Leu + H]⁺)

- m/z 142.1 ([Glycinamide + H]⁺)

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Boc SPPS | 68–72 | 90–92 | Moderate | 420–480 |

| Fmoc SPPS | 75–80 | 94–96 | High | 380–430 |

| Enzymatic (Lal) | 88–92 | 98–99 | Industrial | 150–200 |

| Solution-Phase | 45–50 | 85–88 | Low | 620–700 |

Challenges and Optimization

Racemization Control

The steric hindrance of L-leucine’s side chain increases racemization risk during activation. Incorporating 2,2,2-trifluoroethanol (TFE) as a coupling solvent reduces this to <1% enantiomeric excess (ee).

Solubility Issues

The hydrophobic leucine residue necessitates polar aprotic solvents (e.g., DMF/DCM mixtures) during SPPS. Microwave-assisted synthesis at 45°C enhances solvation, improving coupling efficiencies by 18–22%.

Green Chemistry Alternatives

Subcritical water extraction (SCWE) at 150°C and 50 bar replaces DCM in resin washing steps, reducing solvent waste by 70% without compromising yield.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg batches) prioritizes enzymatic methods due to lower environmental impact and higher throughput. A continuous flow bioreactor with immobilized Lal achieves space-time yields of 8.9 g/L/h, outperforming batch processes by 3.2-fold.

Chemical Reactions Analysis

Types of Reactions

Glycinamide, L-alanyl-L-leucyl- can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly at the leucine residue.

Reduction: Reduction reactions may target the peptide bonds or the amide groups.

Substitution: Substitution reactions can occur at the amino groups, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced amides .

Scientific Research Applications

Glycinamide, L-alanyl-L-leucyl- has several scientific research applications, including:

Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new synthetic methodologies.

Biology: It serves as a substrate in enzymatic studies and as a probe in protein-ligand interaction studies.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug delivery systems and as a bioactive peptide.

Industry: It is used in the production of peptide-based materials and as a component in biochemical assays .

Mechanism of Action

The mechanism of action of Glycinamide, L-alanyl-L-leucyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

L-Prolyl-L-leucyl-glycinamide (PLG/MIF)

- Structure : A tripeptide (Pro-Leu-Gly-NH₂) with an additional proline residue compared to Glycinamide, L-alanyl-L-leucyl- (Ala-Leu-Gly-NH₂).

- Functional Differences :

- Embryotoxicity : PLG induced dose-dependent malformations in chick embryos, particularly in body wall development, during critical developmental stages .

- Neuropharmacology : A clinical trial on Parkinson’s disease found oral PLG ineffective, likely due to poor intestinal absorption and short half-life .

Malonamide Derivatives

- Structure : Malonamide contains a central CH₂ group linking two amide moieties, distinct from the peptide backbone of Glycinamide, L-alanyl-L-leucyl- .

- Functional Comparison :

- Enzyme Inhibition : Malonamide derivatives (e.g., 18a, 18b) showed superior inhibition of coagulation enzymes (fXa, thr) compared to glycinamide analogs. For example, compound 18a exhibited IC₅₀ values of 0.12 µM (fXa) and 0.45 µM (thr), outperforming glycinamide-based inhibitors by 3–5 fold .

- Rationale : The malonamide linker enhances binding to enzyme active sites through dual hydrogen-bonding interactions, a feature absent in glycinamide derivatives .

N-(1-oxooctadecyl)glycyl-L-alanylglycyl-L-histidyl

- Structure : A glycinamide derivative conjugated with a fatty acid chain (C18) and a tetrapeptide sequence (Gly-Ala-Gly-His).

- Functional Role : Demonstrated significant wound healing activity in H292 cells, attributed to enhanced cell migration and tissue repair mechanisms .

- Key Contrast : The hydrophobic fatty acid chain improves membrane permeability, a structural advantage over simpler dipeptides like Glycinamide, L-alanyl-L-leucyl- .

Metabolic Stability

- Glycinamide, L-alanyl-L-leucyl-: Pretreatment with L-deprenyl (a monoamine oxidase inhibitor) increased its half-life (T₁/₂) and AUC by 40–50%, suggesting susceptibility to oxidative metabolism .

- Milacemide (a related glycinamide prodrug) : Similarly affected by L-deprenyl, but with a 30% increase in T₁/₂, indicating shared metabolic pathways but differing enzyme affinities .

Toxicity Considerations

- Carcinogenicity: Glycinamide and acrylamide were shown to inhibit kinesins (KIFC5A, KRP2) in vitro, but in vivo carcinogenicity remains inconclusive .

Enzyme Inhibition

- Blood Coagulation : Glycinamide derivatives are less potent than malonamide-based inhibitors but offer modularity for structure-activity optimization .

- Antiviral Activity: Glycinamide/alaninamide-coupled indolylarylsulfone derivatives (e.g., compounds 42–44) exhibited enhanced potency against HIV-1 wild-type and resistant strains compared to non-peptide analogs .

Wound Healing

- The N-(1-oxooctadecyl)-modified glycinamide derivative accelerated wound closure by 50% compared to controls, suggesting therapeutic utility in tissue regeneration .

Q & A

Basic: What experimental approaches are recommended for synthesizing L-alanyl-L-leucyl-glycinamide with high purity?

Methodological Answer:

Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS:

- Use Fmoc-protected amino acids and a Rink amide resin to anchor the C-terminal glycinamide .

- Optimize coupling conditions (e.g., HOBt/DIC activation) to minimize racemization, particularly for leucine and alanine residues .

- Monitor reaction progress via LC-MS or MALDI-TOF to confirm intermediate masses.

- Cleave the peptide from the resin using TFA/water/TIS (95:2.5:2.5) and purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Key Consideration:

Validate purity (>95%) using analytical HPLC and characterize via H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for L-alanyl-L-leucyl-glycinamide?

Methodological Answer:

Contradictions often arise from solvent interactions, isotopic impurities, or conformational dynamics:

- NMR Discrepancies: Use deuterated solvents (DMSO-d6 or D2O) to eliminate proton exchange artifacts. Assign peaks via 2D experiments (COSY, HSQC) .

- MS Anomalies: Perform CID-CAD MS/MS to differentiate isobaric impurities. Compare fragmentation patterns with computational tools (e.g., Mass Frontier) .

- Case Example: A 2024 study observed conflicting H NMR shifts due to leucine’s tert-butyl group; dynamic averaging in D2O was resolved by switching to DMSO-d6 .

Basic: What stability tests are critical for L-alanyl-L-leucyl-glycinamide in aqueous buffers?

Methodological Answer:

Design accelerated degradation studies under varying conditions:

- pH Stability: Incubate at pH 2–9 (HCl/NaOH buffers, 37°C) for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability: Heat samples to 40–60°C and analyze for aggregation or hydrolysis.

- Oxidative Stress: Add HO (0.3% v/v) to assess backbone oxidation .

Data Interpretation:

Degradation products (e.g., free leucine or glycinamide) indicate cleavage sites. Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced: How can computational methods optimize the design of L-alanyl-L-leucyl-glycinamide derivatives for enhanced bioactivity?

Methodological Answer:

Leverage QSPR (Quantitative Structure-Property Relationship) and molecular docking:

- QSPR Modeling: Corrogate steric/electronic parameters (e.g., logP, polar surface area) with bioavailability data from similar dipeptides .

- Docking Simulations: Use AutoDock Vina to predict binding affinity to target receptors (e.g., peptidases). Focus on hydrophobic interactions from leucine’s side chain .

- Validation: Synthesize top candidates and validate via SPR (surface plasmon resonance) or enzymatic assays .

Basic: What analytical techniques are essential for characterizing L-alanyl-L-leucyl-glycinamide’s physicochemical properties?

Methodological Answer:

- Polarimetry: Determine optical rotation to confirm enantiomeric purity (e.g., [α] = +15° for L-configuration) .

- FTIR Spectroscopy: Identify amide I (1640–1680 cm) and amide II (1520–1550 cm) bands to confirm peptide bonds .

- X-ray Crystallography: Resolve 3D structure for polymorph screening (if crystalline) .

Advanced: How do solvent interactions affect the conformational dynamics of L-alanyl-L-leucyl-glycinamide in NMR studies?

Methodological Answer:

Solvent-induced conformational shifts are critical for NMR assignments:

- DMSO-d6 vs. D2O: In DMSO, intramolecular H-bonding stabilizes β-turn structures, while D2O promotes extended conformations due to hydrophobic collapse of leucine .

- Temperature Gradients: Variable-temperature NMR (25–50°C) can reveal reversible conformational changes.

- Case Study: A 2024 analysis showed that 10% DMSO in water masked critical NOEs; pure DMSO resolved this .

Advanced: What strategies mitigate racemization during solid-phase synthesis of L-alanyl-L-leucyl-glycinamide?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.